molecular formula C16H12Br2O6 B1260971 Urceolatol

Urceolatol

Cat. No. B1260971
M. Wt: 460.07 g/mol
InChI Key: IBOLQTVCOMGQKN-HZPDHXFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Urceolatol is a natural product found in Polysiphonia urceolata and Polysiphonia stricta with data available.

Scientific Research Applications

Urceolatol Isolation and Characterization

Urceolatol, a novel bromobenzaldehyde dimer, was identified and isolated from the red alga Polysiphonia urceolata. The structure and absolute stereochemistry of urceolatol were elucidated using spectroscopic techniques and X-ray diffraction analysis, marking its significance in natural product chemistry (Liu et al., 2006).

Antioxidant and Antihyperglycemic Activities

Research has been conducted on the antioxidant and antihyperglycemic activities of various plant extracts, exploring their potential in treating diseases like diabetes. While not directly related to urceolatol, this research contributes to the broader understanding of similar natural compounds in scientific applications (Kumar et al., 2020).

Phytochemical Studies

Extensive phytochemical investigations have been carried out on plants like Urceola rosea, which are used in traditional medicine and as food. These studies focus on identifying major constituents like flavonoids and triterpenes, contributing to the knowledge base about compounds similar to urceolatol (Ngoc et al., 2018).

Anticancer Potential

Investigations into the anticancer activities of proanthocyanidins from plants like Urceola huaitingii have shown significant findings. These studies evaluate the synergistic anticancer effects in combination with chemotherapeutics, providing insights into the potential therapeutic applications of compounds similar to urceolatol (Yu et al., 2016).

properties

Product Name

Urceolatol

Molecular Formula

C16H12Br2O6

Molecular Weight

460.07 g/mol

IUPAC Name

(3R,10R)-6,13-dibromo-3,10-dimethoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-7,14-diol

InChI

InChI=1S/C16H12Br2O6/c1-21-15-5-3-7(17)12(20)14-9(5)10-6(16(22-2)24-14)4-8(18)11(19)13(10)23-15/h3-4,15-16,19-20H,1-2H3/t15-,16-/m1/s1

InChI Key

IBOLQTVCOMGQKN-HZPDHXFCSA-N

Isomeric SMILES

CO[C@H]1C2=CC(=C(C3=C2C4=C(O1)C(=C(C=C4[C@@H](O3)OC)Br)O)O)Br

Canonical SMILES

COC1C2=CC(=C(C3=C2C4=C(O1)C(=C(C=C4C(O3)OC)Br)O)O)Br

synonyms

urceolatol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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